molecular formula C8H10N2S2 B066185 methyl N-methyl-N-pyridin-2-ylcarbamodithioate CAS No. 161694-66-2

methyl N-methyl-N-pyridin-2-ylcarbamodithioate

Cat. No. B066185
M. Wt: 198.3 g/mol
InChI Key: ORGXORSVZBKIOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-methyl-N-pyridin-2-ylcarbamodithioate, also known as Methyl-2-pyridylcarbamodithioate (MPC), is a chemical compound that has gained significant attention in the field of scientific research. It is a dithiocarbamate derivative that has been extensively studied for its potential applications in various fields, including agriculture, medicine, and environmental science. In

Mechanism Of Action

The mechanism of action of Methyl N-methyl-N-pyridin-2-ylcarbamodithioate is not fully understood. However, it is believed to act through the inhibition of various enzymes, including acetylcholinesterase, which is involved in the transmission of nerve impulses, and xanthine oxidase, which is involved in the production of reactive oxygen species. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

Methyl N-methyl-N-pyridin-2-ylcarbamodithioate has been shown to possess various biochemical and physiological effects. In animal studies, it has been shown to reduce the levels of various inflammatory markers, including tumor necrosis factor-alpha and interleukin-6. It has also been shown to reduce the levels of various oxidative stress markers, including malondialdehyde and nitric oxide. In addition, it has been shown to possess significant antifungal and antibacterial properties.

Advantages And Limitations For Lab Experiments

Methyl N-methyl-N-pyridin-2-ylcarbamodithioate possesses various advantages and limitations for lab experiments. One of the main advantages is its significant antifungal and antibacterial properties, making it a potential candidate for the development of new pesticides. Another advantage is its potential anticancer and antiviral properties, with promising results in preclinical studies. However, one of the main limitations is its potential toxicity, which needs to be carefully evaluated before its use in various applications.

Future Directions

There are various future directions for the study of Methyl N-methyl-N-pyridin-2-ylcarbamodithioate. One of the main directions is the development of new pesticides based on its significant antifungal and antibacterial properties. Another direction is the development of new anticancer and antiviral drugs based on its potential anticancer and antiviral properties. In addition, further studies are needed to fully understand its mechanism of action and potential toxicity, which will aid in its safe and effective use in various applications.

Synthesis Methods

Methyl N-methyl-N-pyridin-2-ylcarbamodithioate can be synthesized through various methods, including the reaction of 2-chloropyridine with sodium diethyldithiocarbamate, followed by methylation using dimethyl sulfate. Another method involves the reaction of pyridine-2-carbonyl chloride with sodium diethyldithiocarbamate, followed by methylation using methyl iodide. The purity of the synthesized compound can be verified using various techniques, including thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

Methyl N-methyl-N-pyridin-2-ylcarbamodithioate has been extensively studied for its potential applications in various fields of scientific research. In agriculture, it has been shown to possess significant antifungal and antibacterial properties, making it a potential candidate for the development of new pesticides. In medicine, it has been studied for its potential anticancer and antiviral properties, with promising results in preclinical studies. In environmental science, it has been studied for its potential use in the remediation of heavy metal-contaminated soils.

properties

CAS RN

161694-66-2

Product Name

methyl N-methyl-N-pyridin-2-ylcarbamodithioate

Molecular Formula

C8H10N2S2

Molecular Weight

198.3 g/mol

IUPAC Name

methyl N-methyl-N-pyridin-2-ylcarbamodithioate

InChI

InChI=1S/C8H10N2S2/c1-10(8(11)12-2)7-5-3-4-6-9-7/h3-6H,1-2H3

InChI Key

ORGXORSVZBKIOF-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=N1)C(=S)SC

Canonical SMILES

CN(C1=CC=CC=N1)C(=S)SC

synonyms

Carbamodithioic acid, methyl-2-pyridinyl-, methyl ester (9CI)

Origin of Product

United States

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